Methyl 4-amino-3-(benzyloxy)benzoate
Overview
Description
“Methyl 4-amino-3-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 475215-88-4 . It has a molecular weight of 257.29 and its IUPAC name is "methyl 4-amino-3-(benzyloxy)benzoate" . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “Methyl 4-amino-3-(benzyloxy)benzoate” involves several steps. One method involves the use of bromine in dichloromethane at 20℃ . Another method involves the use of iron (0) in glacial acetic acid at 20 - 40℃ .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-3-(benzyloxy)benzoate” is represented by the InChI code: 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-amino-3-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 . The compound’s InChI code is 1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 .Scientific Research Applications
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Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The synthesis and structure of this compound is described in the referenced article .
- Results or Outcomes : The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
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Synthesis, Structural Analysis, In Vitro Antioxidant, Antimicrobial Activity and Molecular Docking Studies of Transition Metal Complexes Derived from Schiff Base Ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde
- Application Summary : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Methods of Application : The compounds were well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results or Outcomes : The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent and also show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
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- Application Summary : Esters, a class of compounds to which “Methyl 4-amino-3-(benzyloxy)benzoate” belongs, are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters have several commercial and synthetic applications, for example, polyester molecules make excellent fibers and are used in many fabrics .
- Methods of Application : Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
- Results or Outcomes : The specific outcomes depend on the type of ester and the reaction conditions. For example, esters can be converted to amides via an aminolysis reaction .
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Design, synthesis and biological activity evaluation of benzoate derivatives
- Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
- Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
- Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .
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Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Methods of Application : The synthesis and structure of this compound is described in the referenced article .
- Results or Outcomes : In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
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Design, Synthesis and Biological Activity Evaluation of Benzoate Derivatives
- Application Summary : Benzoate derivatives, which are structurally similar to “Methyl 4-amino-3-(benzyloxy)benzoate”, have been synthesized and evaluated for their biological activity .
- Methods of Application : The synthesis of these compounds typically involves a condensation reaction of an aminophenol derivative with a benzoic acid derivative .
- Results or Outcomes : The specific outcomes depend on the structure of the benzoate derivative and the biological activity being evaluated .
Safety And Hazards
properties
IUPAC Name |
methyl 4-amino-3-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWXUWIXVXUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648563 | |
Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(benzyloxy)benzoate | |
CAS RN |
475215-88-4 | |
Record name | Methyl 4-amino-3-(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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